Cas no 1261658-97-2 (6-Bromonaphthalene-1-acetic acid)

6-Bromonaphthalene-1-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromonaphthalene-1-acetic acid
-
- インチ: 1S/C12H9BrO2/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6H,7H2,(H,14,15)
- InChIKey: AALVBJUABRRIKJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=CC=CC=2CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.3
6-Bromonaphthalene-1-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000556-500mg |
6-Bromonaphthalene-1-acetic acid |
1261658-97-2 | 98% | 500mg |
$1038.80 | 2023-09-03 | |
Alichem | A219000556-1g |
6-Bromonaphthalene-1-acetic acid |
1261658-97-2 | 98% | 1g |
$1752.40 | 2023-09-03 |
6-Bromonaphthalene-1-acetic acid 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
6-Bromonaphthalene-1-acetic acidに関する追加情報
Recent Advances in the Application of 6-Bromonaphthalene-1-acetic acid (CAS: 1261658-97-2) in Chemical Biology and Pharmaceutical Research
6-Bromonaphthalene-1-acetic acid (CAS: 1261658-97-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief synthesizes the latest findings on the compound, highlighting its mechanism of action, synthetic utility, and pharmacological potential.
One of the most notable advancements involves the use of 6-Bromonaphthalene-1-acetic acid as a precursor in the synthesis of small-molecule inhibitors targeting specific signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the NF-κB pathway, which plays a critical role in inflammation and cancer progression. The study reported that derivatives of 6-Bromonaphthalene-1-acetic acid exhibited potent inhibitory activity against NF-κB, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its anti-inflammatory properties, recent research has investigated the anticancer potential of 6-Bromonaphthalene-1-acetic acid derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and lung cancer. The researchers attributed this effect to the compound's ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways. These findings underscore the versatility of 6-Bromonaphthalene-1-acetic acid as a scaffold for designing novel anticancer agents.
The synthetic utility of 6-Bromonaphthalene-1-acetic acid has also been a focus of recent investigations. Advances in catalytic methods have enabled more efficient and selective functionalization of the naphthalene core, facilitating the development of diverse derivatives with tailored biological activities. For instance, a 2023 report in Organic Letters described a palladium-catalyzed cross-coupling reaction that allows for the introduction of various aryl and heteroaryl groups at the 6-position, significantly expanding the chemical space accessible for drug discovery efforts.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 6-Bromonaphthalene-1-acetic acid derivatives. Recent pharmacokinetic studies have identified issues related to metabolic stability and bioavailability, which are currently being addressed through structural modifications and formulation strategies. Ongoing research aims to balance potency with drug-like properties to advance these compounds toward clinical evaluation.
In conclusion, 6-Bromonaphthalene-1-acetic acid (CAS: 1261658-97-2) represents a valuable chemical tool and potential therapeutic agent in the fields of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic methodology, position it as a promising candidate for further development. Future studies should focus on elucidating its structure-activity relationships and optimizing its pharmacological profile to fully realize its therapeutic potential.
1261658-97-2 (6-Bromonaphthalene-1-acetic acid) 関連製品
- 2034441-22-8(N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide)
- 1240578-06-6(2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one)
- 2229308-19-2(1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde)
- 1592921-23-7(4-(bromomethyl)-4-(cyclopentylmethoxy)oxane)
- 577691-70-4(7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid)
- 1198163-61-9(Carbamic acid, N-(3-cyano-3-methylbutyl)-, 1,1-dimethylethyl ester)
- 332867-67-1(6-bromo-4-phenyl-N-4-(pyrrolidine-1-carbonyl)phenylquinazolin-2-amine)
- 1934564-77-8(Cyclobutyl(2,4-dichloropyridin-3-yl)methanone)
- 896304-09-9(ethyl 4-(2-{5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)benzoate)
- 13460-15-6(7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)




